REACTION_CXSMILES
|
C([O:4][C:5]([CH3:7])=[CH2:6])(=O)C.N(OC(CC)(C)C)=O.[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[C:20]([Cl:25])[C:18]=1N>C(#N)C>[Cl:16][C:17]1[CH:23]=[C:22]([Cl:24])[CH:21]=[C:20]([Cl:25])[C:18]=1[CH2:4][C:5](=[O:6])[CH3:7]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=C)C
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 50 ml three-neck flask equipped
|
Type
|
TEMPERATURE
|
Details
|
cooling funnel
|
Type
|
STIRRING
|
Details
|
The resulting suspension is stirred for 15 min at ambient temperature
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 25 minutes
|
Duration
|
25 min
|
Type
|
ADDITION
|
Details
|
During the exothermic addition
|
Type
|
CUSTOM
|
Details
|
bubbling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 40° C. for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The volatiles were distilled off at 55° C.
|
Type
|
WASH
|
Details
|
washed with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with an additional portion of dichloromethane (30 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 141% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |